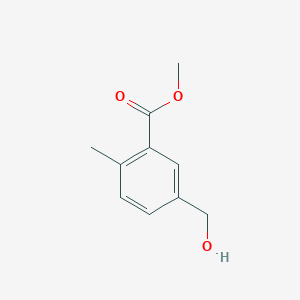
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide, also known as CAY10512, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and is synthesized using a unique method that involves the reaction of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal with ethyl cyanoacetate.
作用机制
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide involves the inhibition of several enzymes, including PDE4, HDAC, and PKC. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the suppression of inflammatory responses. Inhibition of HDAC leads to the acetylation of histones, which regulates gene expression and can lead to the suppression of tumor growth. Inhibition of PKC leads to the suppression of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, which can be attributed to its inhibition of PDE4. Additionally, this compound has been found to have anti-tumor effects, which can be attributed to its inhibition of HDAC. This compound has also been found to have neuroprotective effects, which can be attributed to its inhibition of PKC.
实验室实验的优点和局限性
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has several advantages for lab experiments. This compound is easy to synthesize and has good stability, making it a reliable compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for the study of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide. One potential direction is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound in vivo. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders, should be further explored.
合成方法
The synthesis of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide involves the reaction of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal with ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by a Knoevenagel condensation reaction to form the final product. This method has been optimized to produce high yields of the compound with good purity.
科学研究应用
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to have inhibitory effects on several enzymes, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and protein kinase C (PKC). These enzymes are involved in various physiological processes, including inflammation, cell growth, and differentiation, making this compound a promising candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-11(10(2)17(5)16-9)6-7-12(18)15-13(3,4)8-14/h6-7H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUAZGDGPTUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)
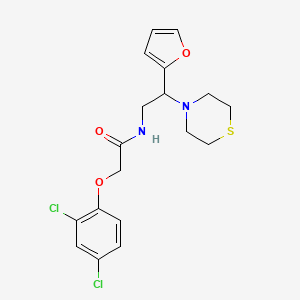
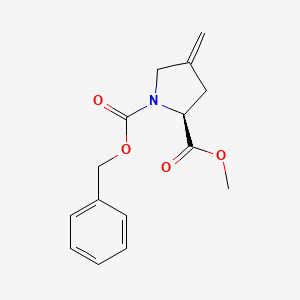
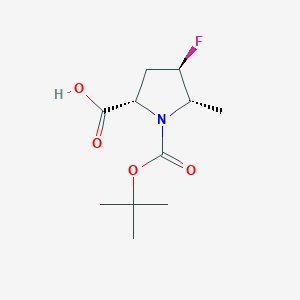
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

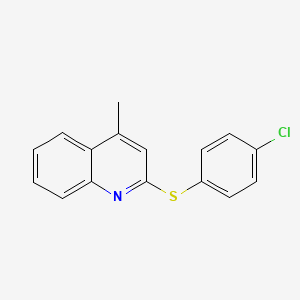
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)


![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
